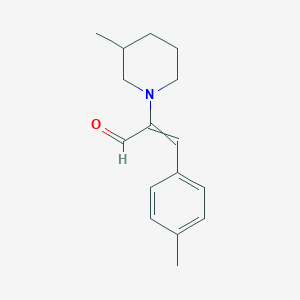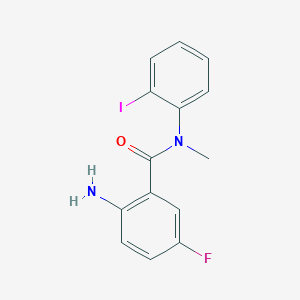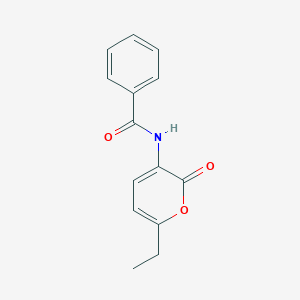
(1S)-2-Methyl-1,3-diphenylcycloprop-2-ene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-2-Methyl-1,3-diphenylcycloprop-2-ene-1-carboxylic acid: is a chiral compound with a unique cyclopropene ring structure. This compound is of interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry. The presence of the cyclopropene ring and the carboxylic acid functional group makes it a versatile molecule for chemical transformations and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-2-Methyl-1,3-diphenylcycloprop-2-ene-1-carboxylic acid typically involves the cyclopropanation of suitable precursors. One common method is the cyclopropanation of 1,3-diphenylpropene using a carbenoid reagent, such as diazomethane, in the presence of a catalyst like copper(I) chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired cyclopropene ring.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Large-scale synthesis might use continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The choice of solvents, catalysts, and purification methods are crucial to achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions: (1S)-2-Methyl-1,3-diphenylcycloprop-2-ene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The cyclopropene ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another substituent.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents or nucleophiles can be used to introduce new substituents onto the cyclopropene ring.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts or esters, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Chemistry: In organic synthesis, (1S)-2-Methyl-1,3-diphenylcycloprop-2-ene-1-carboxylic acid serves as a building block for the construction of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology: The compound’s chiral nature makes it a valuable tool in studying stereochemistry and chiral recognition processes. It can be used in the synthesis of chiral ligands and catalysts for asymmetric synthesis.
Medicine: Research into the biological activity of this compound has shown potential for developing new pharmaceuticals. Its interactions with biological targets can lead to the discovery of new drugs with specific therapeutic effects.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including polymer synthesis and material science.
Mechanism of Action
The mechanism of action of (1S)-2-Methyl-1,3-diphenylcycloprop-2-ene-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, while the cyclopropene ring can participate in π-π interactions and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects.
Comparison with Similar Compounds
(1R)-2-Methyl-1,3-diphenylcycloprop-2-ene-1-carboxylic acid: The enantiomer of the compound with similar chemical properties but different biological activity due to its chirality.
2-Methyl-1,3-diphenylcyclopropane-1-carboxylic acid: A structurally similar compound with a saturated cyclopropane ring instead of a cyclopropene ring.
1,3-Diphenylcyclopropane-1-carboxylic acid: Another related compound with a different substitution pattern on the cyclopropane ring.
Uniqueness: The uniqueness of (1S)-2-Methyl-1,3-diphenylcycloprop-2-ene-1-carboxylic acid lies in its combination of a chiral center, a cyclopropene ring, and a carboxylic acid functional group. This combination imparts distinct reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
824425-18-5 |
|---|---|
Molecular Formula |
C17H14O2 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
(1S)-2-methyl-1,3-diphenylcycloprop-2-ene-1-carboxylic acid |
InChI |
InChI=1S/C17H14O2/c1-12-15(13-8-4-2-5-9-13)17(12,16(18)19)14-10-6-3-7-11-14/h2-11H,1H3,(H,18,19)/t17-/m1/s1 |
InChI Key |
ZHNPFUFOTKZZQX-QGZVFWFLSA-N |
Isomeric SMILES |
CC1=C([C@@]1(C2=CC=CC=C2)C(=O)O)C3=CC=CC=C3 |
Canonical SMILES |
CC1=C(C1(C2=CC=CC=C2)C(=O)O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Oxo-5-phenyl-2,3-dihydro-1H-2lambda~4~-pyrrolo[1,2-c][1,3]thiazole-6-carboxylic acid](/img/structure/B14215028.png)
![1-[4-Fluoro-3-(trifluoromethyl)phenyl]piperidine-4-carbonitrile](/img/structure/B14215035.png)
![1-[2-(3,4-Dimethoxyphenyl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one](/img/structure/B14215043.png)
![1-[4-(4-Hydroxybut-2-yn-1-yl)piperazin-1-yl]-2,2-diphenylethan-1-one](/img/structure/B14215046.png)
![Silane, [(4-bromophenyl)methoxy]dimethylphenyl-](/img/structure/B14215055.png)



![1,3,5-Tribromo-2-[(1-bromoethenyl)oxy]benzene](/img/structure/B14215077.png)


![6-Bromo-4,8-bis[(2-hydroxyethyl)(tetradecyl)amino]-6-nitrododecahydro-3H-2,10-benzodioxacyclotridecine-1,11-dione](/img/structure/B14215106.png)
